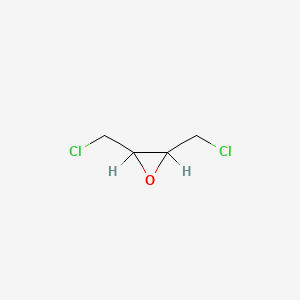

2,3-Bis(chloromethyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Bis(chloromethyl)oxirane is a halogenated epoxide with the molecular formula C₄H₆Cl₂O. It is a clear, colorless liquid known for its high reactivity due to the presence of both epoxide and halogen functional groups . This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Bis(chloromethyl)oxirane can be synthesized through the reaction of 1,4-dichloro-2-butene with a peracid, such as m-chloroperbenzoic acid, under controlled conditions . The reaction typically involves the formation of an epoxide ring by the addition of an oxygen atom to the double bond of the 1,4-dichloro-2-butene.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

Ring-Opening Reactions

The most significant chemical reactions involving 2,3-bis(chloromethyl)oxirane are ring-opening reactions facilitated by nucleophiles. The strained nature of the epoxide ring allows for nucleophilic attack, leading to various functionalized products.

Mechanism of Nucleophilic Ring Opening

-

Nucleophile Attack : A nucleophile attacks one of the carbon atoms in the epoxide ring.

-

C-O Bond Cleavage : This leads to the cleavage of the C-O bond and forms an alkoxide intermediate.

-

Protonation : The alkoxide intermediate is then protonated to yield hydroxyl groups or other functional groups depending on the nucleophile used.

Common Nucleophiles and Products

-

Alcohols : Yield chloromethyl derivatives or substituted alcohols.

-

Amines : Lead to amine-substituted products.

The reaction kinetics are influenced by factors such as solvent polarity and temperature, which affect both the rate and selectivity of product formation.

Cycloaddition Reactions

Another notable reaction is the cycloaddition of carbon dioxide with this compound to form five-membered cyclic carbonates. This reaction is catalyzed by organic bases and has been extensively studied for its efficiency.

Reaction Conditions for Cycloaddition

-

Catalysts Used : Various organic bases (e.g., triethylamine)

-

Temperature : Optimal yields observed at temperatures around 100 °C

-

Pressure : Increasing CO₂ pressure enhances conversion rates significantly.

Experimental Data from Cycloaddition Studies

| Parameter | Value |

|---|---|

| Reactant Concentration | 12.8 mmol |

| Catalyst Concentration | NBu₄Br (0.06 mmol) |

| Reaction Time | 1 hour |

| CO₂ Pressure | Up to 1 atm |

| Yield of Product | Up to 99% |

The selectivity remained above 99% throughout the catalytic process, indicating a highly efficient reaction pathway .

Scientific Research Applications

2,3-Bis(chloromethyl)oxirane has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as an anticancer agent.

Medicine: Studied for its interactions with biological molecules and potential therapeutic uses.

Industry: Utilized in the production of polyethers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Bis(chloromethyl)oxirane involves the reactivity of its epoxide ring and chlorine atoms. The epoxide ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new chemical bonds and the modification of existing molecules.

Comparison with Similar Compounds

Similar Compounds

1,4-Dichloro-2-butene: A precursor in the synthesis of 2,3-Bis(chloromethyl)oxirane.

1,4-Dichlorobutane: Another halogenated compound with similar reactivity.

Uniqueness

This compound is unique due to the presence of both an epoxide ring and two chlorine atoms, which confer high reactivity and versatility in chemical reactions . This makes it particularly valuable in the synthesis of complex organic molecules and polymers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Bis(chloromethyl)oxirane (epichlorohydrin), and how can reaction conditions be optimized for laboratory-scale production?

- Methodological Answer : The primary synthesis involves chlorination of propylene to allyl chloride, followed by epoxidation with hypochlorous acid (HOCl). Key optimization parameters include:

- Temperature control (50–60°C) to minimize side reactions like dichlorohydrin formation.

- pH adjustment (neutral to slightly basic) using NaOH to stabilize intermediates.

- Purification via fractional distillation (bp 116–118°C) to achieve >99% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound in research settings?

- Methodological Answer :

- Gas Chromatography (GC) : Quantifies purity (>99% achievable using FID detection) .

- NMR Spectroscopy : ¹H NMR peaks at δ 3.4–3.8 ppm (oxirane protons) and δ 4.1–4.3 ppm (chloromethyl groups); ¹³C NMR confirms epoxide carbons at ~50 ppm .

- IR Spectroscopy : Epoxide ring C-O-C stretching at ~1250 cm⁻¹ .

Q. What safety protocols are critical when handling this compound due to its mutagenic properties?

- Methodological Answer :

- Use fume hoods for ventilation and wear nitrile gloves/goggles.

- Store in sealed, corrosion-resistant containers at <25°C.

- Mutagenicity (Ames test positive) requires institutional biosafety approval for experiments .

Q. What are the environmental degradation pathways of this compound, and how are they monitored?

- Methodological Answer :

- Hydrolysis : Half-life ~4 days at pH 7; accelerated in alkaline conditions (t₁/₂ = 2 hrs at pH 12).

- GC-MS Monitoring : Detects degradation products (e.g., 3-chloro-1,2-propanediol) .

Q. Notes

- References are cited using numerical IDs corresponding to the provided evidence.

- Avoided commercial sources (e.g., ) as instructed.

- All answers emphasize methodological rigor and research applicability.

Properties

CAS No. |

3583-47-9 |

|---|---|

Molecular Formula |

C4H6Cl2O |

Molecular Weight |

140.99 g/mol |

IUPAC Name |

2,3-bis(chloromethyl)oxirane |

InChI |

InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2 |

InChI Key |

VUSYFNXNYLAECV-UHFFFAOYSA-N |

SMILES |

C(C1C(O1)CCl)Cl |

Canonical SMILES |

C(C1C(O1)CCl)Cl |

Key on ui other cas no. |

3583-47-9 |

Synonyms |

1,4-dichloro-2,3-epoxybutane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.